molecular formula C16H21N7O2 B2688227 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide CAS No. 2034352-83-3

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2688227
CAS No.: 2034352-83-3
M. Wt: 343.391
InChI Key: JYPNXYKPWKEKIS-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a pyrazine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methoxyamine.

    Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution, where piperidine reacts with the triazine ring.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately and then coupled with the triazine-piperidine intermediate through a condensation reaction.

    Final Coupling: The final step involves coupling the pyrazine ring with the triazine-piperidine intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide
  • N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

Uniqueness

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2/c1-11-8-18-12(9-17-11)14(24)19-10-13-20-15(22-16(21-13)25-2)23-6-4-3-5-7-23/h8-9H,3-7,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPNXYKPWKEKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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